molecular formula C₃H₁₂B₁₀O₂ B1145627 o-Carborane-1-carboxylic Acid CAS No. 18178-04-6

o-Carborane-1-carboxylic Acid

Cat. No.: B1145627
CAS No.: 18178-04-6
M. Wt: 188.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-Carborane-1-carboxylic Acid: is a versatile compound known for its unique structure and reactivity. It is a derivative of carborane, a class of compounds that consist of boron, carbon, and hydrogen atoms arranged in a polyhedral structure. The presence of a carboxylic acid group in this compound makes it particularly useful in various chemical reactions and applications .

Mechanism of Action

Target of Action

o-Carborane-1-carboxylic Acid is a versatile reactant used in various chemical reactions . It is primarily used in the iridium catalyzed regioselective cage boron alkenylation via direct cage B-H activation . It is also used in the preparation of o-Carbaborane indomethacin pharmacophores as selective COX-2 inhibitors .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. In the iridium catalyzed regioselective cage boron alkenylation, it undergoes direct cage B-H activation . In the preparation of o-Carbaborane indomethacin pharmacophores, it acts as a selective COX-2 inhibitor .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a reactant in chemical reactions. For instance, in the iridium catalyzed regioselective cage boron alkenylation, it contributes to the formation of a variety of functionalized carborane derivatives . These derivatives have potential applications in medicine, materials science, and organometallic/coordination chemistry .

Pharmacokinetics

It is known that the compound exhibits remarkable inertness towards moisture and can be stored under ambient conditions for several months . This suggests that it may have good stability and potentially favorable bioavailability characteristics.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For example, in the iridium catalyzed regioselective cage boron alkenylation, it contributes to the synthesis of a large variety of functionalized carborane derivatives . These derivatives can have various effects depending on their specific structures and properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its remarkable inertness towards moisture allows it to be stored under ambient conditions for several months . This suggests that it may be relatively stable under a range of environmental conditions.

Biochemical Analysis

Biochemical Properties

o-Carborane-1-carboxylic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the iridium-catalyzed regioselective cage boron alkenylation via direct cage B-H activation . The nature of these interactions is characterized by the three-dimensional delocalization of electron density, frequently referred to as σ aromaticity .

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits remarkable inertness towards moisture and can be stored under ambient conditions for several months

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for o-Carborane-1-carboxylic Acid typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-Carborane-1-carboxylic Acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Oxidized carborane derivatives.

    Reduction: Alcohols and other reduced forms of carborane.

    Substitution: Substituted carborane derivatives with different functional groups.

Comparison with Similar Compounds

  • m-Carborane-1-carboxylic Acid
  • p-Carborane-1-carboxylic Acid
  • 1,2-Dicarbadodecaborane-1-carboxylic Acid

Uniqueness: o-Carborane-1-carboxylic Acid is unique due to its specific structural arrangement, which allows for regioselective reactions and the formation of highly functionalized derivatives. Its versatility in various chemical reactions and applications makes it distinct from other similar compounds .

Properties

CAS No.

18178-04-6

Molecular Formula

C₃H₁₂B₁₀O₂

Molecular Weight

188.24

Synonyms

1,2-Dicarbadodecaborane-1-carboxylic Acid;  1-Carboxy-closo-1,2-dicarbadodecaborane; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.